REACTION_SMILES
|
[CH3:27][CH:28]([CH2:29][AlH:30][CH2:31][CH:32]([CH3:33])[CH3:34])[CH3:35].[Cl:36][CH2:37][Cl:38].[F:1][c:2]1[c:3]([N+:24](=[O:25])[O-:26])[cH:4][c:5]2[cH:6][c:7]([C:11]([C:12](=[O:13])[O:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)([CH3:22])[CH3:23])[nH:8][c:9]2[cH:10]1>>[F:1][c:2]1[c:3]([N+:24](=[O:25])[O-:26])[cH:4][c:5]2[cH:6][c:7]([C:11]([CH2:12][OH:13])([CH3:22])[CH3:23])[nH:8][c:9]2[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)C[AlH]CC(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C(=O)OCc1ccccc1)c1cc2cc([N+](=O)[O-])c(F)cc2[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(CO)c1cc2cc([N+](=O)[O-])c(F)cc2[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |